molecular formula C20H16N4 B2391287 4-(Allylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile CAS No. 320418-31-3

4-(Allylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile

Cat. No.: B2391287
CAS No.: 320418-31-3
M. Wt: 312.376
InChI Key: IUMPNRNLOFUOJM-UHFFFAOYSA-N
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Description

4-(Allylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile is a heterocyclic organic compound that features a pyrimidine ring substituted with allylamino and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Allylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile typically involves the reaction of 2,6-diphenyl-4-pyrimidinecarbonitrile with allylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the scalability and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Allylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The allylamino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

4-(Allylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(Allylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

    4-(Allylamino)-2,6-diphenylpyrimidine: Similar structure but lacks the carbonitrile group.

    2,6-Diphenyl-4-pyrimidinecarbonitrile: Similar structure but lacks the allylamino group.

    4-(Allylamino)-2,6-diphenyl-5-pyrimidinecarboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.

Uniqueness: 4-(Allylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile is unique due to the presence of both allylamino and carbonitrile groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,4-diphenyl-6-(prop-2-enylamino)pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4/c1-2-13-22-20-17(14-21)18(15-9-5-3-6-10-15)23-19(24-20)16-11-7-4-8-12-16/h2-12H,1,13H2,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMPNRNLOFUOJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=NC(=C1C#N)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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